Sodium diethyldithiocarbamate
Overview
Description
Sodium diethyldithiocarbamate is an organosulfur compound with the formula NaS2CN(C2H5)2. It is a pale yellow, water-soluble salt . It is generally used as a chelating agent, particularly in mobilizing toxic metals from human tissues and experimental animals .
Synthesis Analysis
This salt is obtained by treating carbon disulfide with diethylamine in the presence of sodium hydroxide . The synthesis of metal sulfide nanoparticles using metal-diethyldithiocarbamate as a precursor is a new route in the semiconducting research industry . Sodium diethyldithiocarbamate trihydrate was also used during the synthesis of N-allylpeptides .Molecular Structure Analysis
The molecular formula of Sodium diethyldithiocarbamate is C5H10NS2Na .Chemical Reactions Analysis
Sodium diethyldithiocarbamate reacts with many metal salts to give transition metal dithiocarbamate complexes. The ligands coordinate via the two sulfur atoms . Oxidation of sodium diethyldithiocarbamate gives the disulfide, also called a thiuram disulfide .Physical And Chemical Properties Analysis
Sodium diethyldithiocarbamate is a white or colorless crystalline powder, easily soluble in water and alkaline, soluble in alcohol, rapidly decomposed in acidic aqueous solution to separate out carbon disulfide and make the solution cloudy . It is soluble in alcohol, acetone, and insoluble in ether, benzene .Scientific Research Applications
Wastewater Treatment
DDTC is utilized as a trapping agent to treat copper-electroplating wastewater, showing significant efficiency in copper removal. The treatment process involves chemical trapping and flocculation, where DDTC effectively precipitates Cu2+ cations from wastewater. Optimal removal efficiency is achieved when the molar ratio of DDTC to Cu is between 0.8 and 1.2, resulting in a copper removal efficiency higher than 99.6% (Yijiu Li et al., 2000).
Corrosion Inhibition
DDTC acts as a novel corrosion inhibitor for various metals, including aluminum alloys and cold-rolled steel, in saline and acidic environments. It forms a protective organic film on metal surfaces, preventing pitting corrosion and enhancing the material's resistance to degradation. Studies have demonstrated DDTC's effectiveness in inhibiting corrosion in 3.5 wt% NaCl solution for AA2024-T3 aluminum alloy and in 0.5 M HCl solution for cold-rolled steel (I. Mohammadi et al., 2020); (Lei Li et al., 2012).
Analysis of Heavy Metals
DDTC is employed as a chelating agent in the analysis of heavy metals, facilitating the detection and quantification of metals like copper and chromium in various samples. The formation of complexes with heavy metals allows for their easier identification and quantification in environmental and biological samples. This application is significant in monitoring and managing heavy metal contamination (H. Setiyanto et al., 2006).
Environmental and Health Research
Research involving DDTC extends into environmental and health-related studies, examining its effects on soil microbial activity and potential uses in treating diseases. For instance, its interaction with antimony and effects on soil microbial activity highlight the complex dynamics between chemical agents and environmental health (Xiao-zhe Zhu et al., 2018). Moreover, studies on its antioxidant and apoptosis-inducing activities in cancer cells provide insights into its potential therapeutic applications (Haiyan Pang et al., 2007).
Safety And Hazards
Future Directions
Dithiocarbamates are easy to prepare and at the same time need caution during their syntheses . Synthesis of dithiocarbamate and its metal complexes can be successful with cleanliness and proper preparation . Different modifications in the areas of adducts formation and nanoparticles extended the versatility of dithiocarbamates .
properties
IUPAC Name |
sodium;N,N-diethylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEJYZSZYUROLN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | SODIUM N,N-DIETHYLDITHIOCARBAMATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
147-84-2 (Parent) | |
Record name | Ditiocarb sodium [INN] | |
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DSSTOX Substance ID |
DTXSID3022956 | |
Record name | Sodium diethyldithiocarbamate | |
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Molecular Weight |
171.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium diethyldithiocarbamate appears as odorless white or slightly brown or slightly pink crystals. (NTP, 1992), Crystals; [ICSC], WHITE CRYSTALS. | |
Record name | SODIUM DIETHYLDITHIOCARBAMATE | |
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Record name | Sodium diethyldithiocarbamate | |
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Record name | SODIUM N,N-DIETHYLDITHIOCARBAMATE | |
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Solubility |
greater than or equal to 100 mg/mL at 57 °F (NTP, 1992), Soluble in water, Soluble in alcohol, Solubility in water: soluble | |
Record name | SODIUM DIETHYLDITHIOCARBAMATE | |
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Record name | SODIUM DIETHYLDITHIOCARBAMATE | |
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Record name | SODIUM N,N-DIETHYLDITHIOCARBAMATE | |
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Density |
1.1 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cu cm at 20 °C/20 °C, Relative density (water = 1): 1.1 | |
Record name | SODIUM DIETHYLDITHIOCARBAMATE | |
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Record name | SODIUM DIETHYLDITHIOCARBAMATE | |
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Vapor Density |
5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.9 (Air = 1), Relative vapor density (air = 1): 5.9 | |
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Mechanism of Action |
Although the ability of disulfiram to inactivate CYP2E1 has been known for more than 20 years, the mechanism has not yet been elucidated. A metabolite of disulfiram, diethyldithocarbamate (DDC), is converted by CYP2E1 to a reactive intermediate that subsequently inactivates the protein, leading to mechanism-based inactivation. Mass spectral analysis of the inactivated human 2E1 protein demonstrates that the inactivation is due to the formation of an adduct of the reactive metabolite of DDC with the apoprotein. These data, along with mass spectral analysis of a reactive intermediate trapped with GSH, indicate the involvement of a reactive intermediate with a molecular mass of 116 Da. Our results suggest that this binding involves formation of a disulfide bond with one of the eight cysteines in CYP2E1. The inactivation of wild-type CYP2E1 as well as two of its polymorphic mutants, CYP2E1*2 and CYP2E1*4, was also investigated. For wild-type CYP2E1, the K(I) was 12.2 uM and the k(inact) was 0.02 min(-1). The K(I) values for the two polymorphic mutants were 227.6 and 12.4 uM for CYP2E1.2 and CYP2E1.4, and the k(inact) values were 0.0061 and 0.0187 min(-1), respectively. These data indicate that DDC is a much less efficient inactivator of CYP2E1.2 than it is of either the wild-type or the CYP2E1.4 variant., ... DDTC significantly inhibited the activity of superoxide dismutase and the activity of gamma-glutamyl transpeptidase, glutathione reductase, and alkaline phosphatase, whereas an increase in the activity of glutathione peroxidase was found. The membranes of pneumocytes type II were injured. | |
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Product Name |
Sodium diethyldithiocarbamate | |
Color/Form |
Crystals from ethanol, Yellow to green liquid at 20 °C and 1013 hPa (solution in water) | |
CAS RN |
148-18-5 | |
Record name | SODIUM DIETHYLDITHIOCARBAMATE | |
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Record name | Ditiocarb sodium [INN] | |
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Record name | Carbamodithioic acid, N,N-diethyl-, sodium salt (1:1) | |
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Record name | DITIOCARB SODIUM | |
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Melting Point |
203 °F (NTP, 1992), 95 °C, 90-102 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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